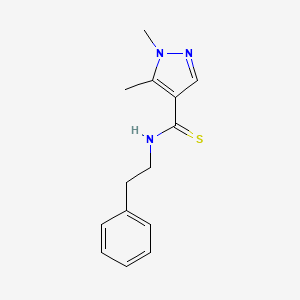![molecular formula C20H13ClF5N7S B10950888 4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10950888.png)
4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule characterized by its unique structure and diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and difluoromethyl groups. Subsequent steps include the incorporation of the chloro and trifluoromethyl groups, as well as the formation of the tetracyclic structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted
Scientific Research Applications
4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other similar compounds, such as:
- 4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetic acid
- 4-[(Z)-({[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazono)methyl]phenyl acetate
These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, leading to unique properties and applications.
Properties
Molecular Formula |
C20H13ClF5N7S |
|---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
4-[[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C20H13ClF5N7S/c1-7-4-9(20(24,25)26)28-19-11(7)13-16(34-19)18-29-10(30-33(18)6-27-13)5-32-15(8-2-3-8)12(21)14(31-32)17(22)23/h4,6,8,17H,2-3,5H2,1H3 |
InChI Key |
PEMVQBXLNSSQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CN5C(=C(C(=N5)C(F)F)Cl)C6CC6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromophenoxy)methyl]-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B10950825.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10950831.png)
![2-({[(2-Phenylquinolin-4-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B10950843.png)
![4-(4-prop-2-enoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B10950847.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10950854.png)
![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-en-1-one](/img/structure/B10950864.png)
![1-(2-adamantyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10950865.png)

![6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950884.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10950885.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10950890.png)
![2,4-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10950893.png)
![ethyl 1-[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]piperidine-4-carboxylate](/img/structure/B10950901.png)
